molecular formula C13H8ClFO2 B3841743 4-chlorophenyl 4-fluorobenzoate

4-chlorophenyl 4-fluorobenzoate

Cat. No. B3841743
M. Wt: 250.65 g/mol
InChI Key: VLYRVRIHPWDBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorophenyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of benzoates and is widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 4-fluorobenzoate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. This results in the disruption of cell wall formation, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-chlorophenyl 4-fluorobenzoate has minimal toxicity and does not cause significant adverse effects on the body. It is rapidly metabolized and excreted from the body, making it a safe and well-tolerated compound. However, further studies are needed to fully understand its long-term effects on the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chlorophenyl 4-fluorobenzoate is its high purity and stability, making it a reliable compound for laboratory experiments. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its potential toxicity requires proper handling and disposal procedures to ensure the safety of researchers.

Future Directions

There are numerous future directions for the study of 4-chlorophenyl 4-fluorobenzoate. One promising area of research is its potential use in the development of new antibiotics and antifungal agents. Additionally, its anti-inflammatory and analgesic effects make it a potential treatment for chronic pain and inflammation. Further studies are needed to fully understand its mechanism of action and long-term effects on the body.

Scientific Research Applications

The potential applications of 4-chlorophenyl 4-fluorobenzoate in scientific research are vast. It has been studied extensively for its antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.

properties

IUPAC Name

(4-chlorophenyl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-3-7-12(8-4-10)17-13(16)9-1-5-11(15)6-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYRVRIHPWDBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzoic acid, 4-chlorophenyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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